REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][CH2:4][OH:5].CCN(C(C)C)C(C)C.Br[CH:16]1[CH2:20][CH2:19][O:18][C:17]1=[O:21]>CN(C=O)C>[OH:5][CH2:4][CH2:3][CH2:2][S:1][CH:16]1[CH2:20][CH2:19][O:18][C:17]1=[O:21]
|
Name
|
|
Quantity
|
1685 μmol
|
Type
|
reactant
|
Smiles
|
SCCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1C(OCC1)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
OCCCSC1C(OCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |